molecular formula C19H21F3N4O2 B2998012 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide CAS No. 1448129-67-6

1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide

Cat. No.: B2998012
CAS No.: 1448129-67-6
M. Wt: 394.398
InChI Key: APROXGVEZIAIPS-UHFFFAOYSA-N
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Description

The compound 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide features a pyrrolidinone core substituted with a 3,4-dimethylphenyl group at position 1 and a carboxamide-linked ethyl side chain terminating in a trifluoromethyl-substituted pyrazole. This structure combines a lipophilic aromatic moiety (3,4-dimethylphenyl) with a polar pyrrolidinone-carboxamide scaffold and a trifluoromethylpyrazole group, which may enhance metabolic stability and binding affinity in medicinal chemistry contexts. The molecular formula is estimated as C₁₉H₂₁F₃N₄O₂, with a molecular weight of approximately 394.4 g/mol (calculated).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-oxo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-12-3-4-15(9-13(12)2)26-11-14(10-17(26)27)18(28)23-6-8-25-7-5-16(24-25)19(20,21)22/h3-5,7,9,14H,6,8,10-11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APROXGVEZIAIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=CC(=N3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the pyrazole ring, and the incorporation of the trifluoromethyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced techniques such as continuous flow reactors. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups.

Scientific Research Applications

1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound’s unique properties make it suitable for use in various industrial processes, such as the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Pyrrolidinone-carboxamide 3,4-Dimethylphenyl; Trifluoromethylpyrazole-ethyl C₁₉H₂₁F₃N₄O₂ ~394.4 High lipophilicity from CF₃ and dimethylphenyl groups
1-(2,3-Dimethylphenyl)-5-oxo-N-[5-isopropyl-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide (887680-47-9) Pyrrolidinone-carboxamide 2,3-Dimethylphenyl; Isopropyl-thiadiazole C₁₈H₂₂N₄O₂S 358.46 Thiadiazole instead of pyrazole; lower molecular weight
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidinone-carboxamide 4-Fluorophenyl; Isopropyl-thiadiazole C₁₆H₁₈FN₃O₂S 351.40 Fluorine substitution; reduced steric bulk
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide Pyrrolidinone-carboxamide Fluoroanilino-ethoxy-phenyl; Methoxybenzyl C₂₈H₂₆FN₃O₅ 527.53 Extended side chain; higher polarity
(5E)-5-(3,4-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide Pyrazole-carboxamide Cyclohexadienone; Pyridinyl C₁₇H₁₅N₃O₂ 293.32 Non-pyrrolidinone core; conjugated system

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s 3,4-dimethylphenyl group increases lipophilicity compared to the 4-fluorophenyl group in and the 2,3-dimethylphenyl isomer in .
  • The trifluoromethylpyrazole moiety enhances metabolic stability relative to the isopropyl-thiadiazole in and , which may reduce oxidative metabolism .

The methoxybenzyl group in contributes to a higher molecular weight (527.53 g/mol) and polar surface area, likely improving solubility but reducing membrane permeability.

Core Structure Variations: Compounds , and retain the pyrrolidinone-carboxamide core, whereas utilizes a pyrazole-carboxamide scaffold, altering electronic properties and binding interactions.

Biological Implications: The trifluoromethyl group in the target compound may enhance target binding via halogen bonding, a feature absent in non-fluorinated analogs like .

Biological Activity

1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide, also referred to as a pyrrolidine carboxamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features complex structural elements, including a pyrrolidine ring and a trifluoromethyl-substituted pyrazole, which contribute to its pharmacological potential.

The molecular formula of this compound is C21H26F3N3O2C_{21}H_{26}F_{3}N_{3}O_{2} with a molecular weight of approximately 421.45 g/mol. The compound's structure can be elucidated through various spectroscopic techniques, which confirm the presence of the key functional groups necessary for biological activity.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized that its biological activity may involve interaction with specific enzymes or receptors in the body. The presence of the trifluoromethyl group and the pyrazole moiety suggests potential inhibition of pathways related to inflammation and cancer cell proliferation.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyrazole and pyrrolidine frameworks have shown promising results against various cancer cell lines:

  • Cell Lines Tested : HepG2 (human liver carcinoma), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : Compounds in this category have demonstrated IC50 values ranging from 10 μM to 50 μM, indicating moderate to high potency against cancer cells .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Similar compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response:

  • Inhibition Rates : Some derivatives exhibited over 70% inhibition of COX-2 at concentrations comparable to standard anti-inflammatory drugs like diclofenac .
Compound NameTarget EnzymeIC50 (μM)% Inhibition
Compound ACOX-212.575%
Compound BCOX-115.068%

Case Studies

A series of case studies have documented the synthesis and evaluation of similar compounds:

  • Study on Pyrazole Derivatives : A study investigated a range of pyrazole derivatives for their anticancer activity against multiple cell lines, revealing that modifications on the phenyl ring significantly influenced potency .
  • Pharmacokinetic Analysis : Another study focused on the pharmacokinetics of related compounds, highlighting favorable absorption and distribution profiles which suggest good bioavailability for therapeutic applications.

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